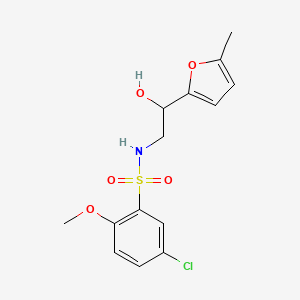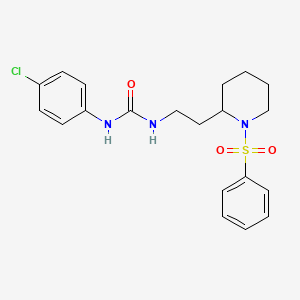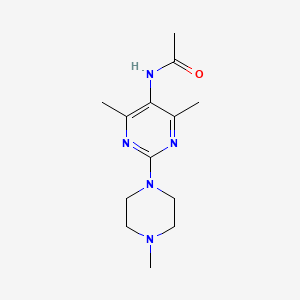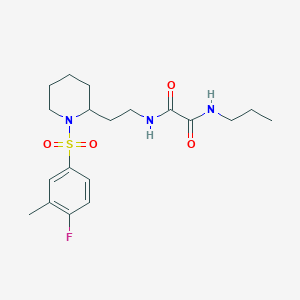
N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is a synthetic compound with an intriguing structure. It belongs to the class of indole derivatives, which have garnered significant attention due to their diverse biological activities . The indole nucleus, characterized by its aromaticity, plays a crucial role in various synthetic drug molecules and natural compounds.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . They showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . Their ability to bind with high affinity to multiple receptors makes them potentially useful in the development of new anticancer drugs .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity . This suggests that they could be used in the development of drugs for the treatment of HIV/AIDS .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This means they could potentially be used in the development of drugs to combat oxidative stress, which is implicated in a variety of diseases.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties . This suggests that they could be used in the development of new antibiotics.
Antidiabetic Activity
Indole derivatives have been found to have antidiabetic properties . This suggests that they could be used in the development of drugs for the treatment of diabetes.
Antimalarial Activity
Indole derivatives have been found to have antimalarial properties . This suggests that they could be used in the development of drugs for the treatment of malaria.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is a key enzyme known as Lysine-specific histone demethylase 1 (LSD1). LSD1 has been identified as an important drug target, closely associated with the development of several types of tumors .
Mode of Action
N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide interacts with LSD1 by binding to it with high affinity . This interaction inhibits the enzymatic activity of LSD1, leading to changes in the methylation status of histones, which in turn affects gene expression.
Biochemical Pathways
The inhibition of LSD1 alters various biochemical pathways. LSD1 is involved in the regulation of gene expression through its role in the demethylation of histones. By inhibiting LSD1, N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis .
Result of Action
The inhibition of LSD1 by N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide leads to changes at the molecular and cellular levels. Specifically, the compound has been shown to have selective antiproliferative activity against the MV-4-11 cell line .
Eigenschaften
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-5-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(12-5-6-12)19-15-7-8-16-14(11-15)9-10-20(16)18(22)13-3-1-2-4-13/h7-8,11-13H,1-6,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORNOVRKVAYVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=CC(=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2973462.png)

![2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2973468.png)


![2-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2973473.png)
![2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide](/img/structure/B2973474.png)
